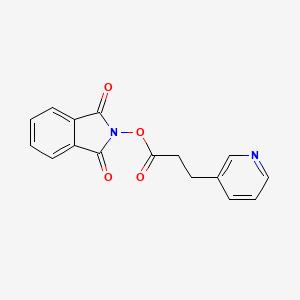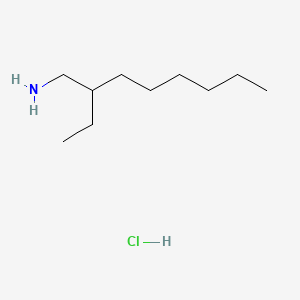
5-(Azetidin-3-ylmethyl)-2-methylthiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Azetidin-3-ylmethyl)-2-methylthiazole is a heterocyclic compound that contains both azetidine and thiazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug discovery .
Métodos De Preparación
The synthesis of 5-(Azetidin-3-ylmethyl)-2-methylthiazole can be achieved through various synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction typically involves the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in acetonitrile at elevated temperatures (around 65°C) for several hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
5-(Azetidin-3-ylmethyl)-2-methylthiazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring, using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines.
Aplicaciones Científicas De Investigación
5-(Azetidin-3-ylmethyl)-2-methylthiazole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-(Azetidin-3-ylmethyl)-2-methylthiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparación Con Compuestos Similares
5-(Azetidin-3-ylmethyl)-2-methylthiazole can be compared with other similar compounds such as:
5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride: This compound also contains an azetidine ring but differs in the heterocyclic structure, which can lead to different biological activities.
(Azetidin-3-ylmethyl)dimethylamine: Another azetidine-containing compound with different substituents, leading to variations in chemical reactivity and applications.
The uniqueness of this compound lies in its specific combination of azetidine and thiazole rings, which can confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C8H12N2S |
|---|---|
Peso molecular |
168.26 g/mol |
Nombre IUPAC |
5-(azetidin-3-ylmethyl)-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C8H12N2S/c1-6-10-5-8(11-6)2-7-3-9-4-7/h5,7,9H,2-4H2,1H3 |
Clave InChI |
XVNPNCNKRHAAOH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(S1)CC2CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridinehydrochloride](/img/structure/B13536187.png)
![2-[4-(Morpholin-4-yl)phenyl]propanoic acid](/img/structure/B13536189.png)
![1-[(3-Bromo-2-pyridinyl)methyl]piperazine](/img/structure/B13536195.png)




![2-[2-(3-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13536228.png)




![4-[4-(Diethylamino)phenyl]but-3-en-2-one](/img/structure/B13536249.png)
